molecular formula C8H17NO B3060495 4-Ethoxycyclohexanamine CAS No. 4342-49-8

4-Ethoxycyclohexanamine

Cat. No.: B3060495
CAS No.: 4342-49-8
M. Wt: 143.23 g/mol
InChI Key: VVDXEUDRHRVHKG-UHFFFAOYSA-N
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Description

4-Ethoxycyclohexanamine (CAS: 4342-49-8) is a cyclohexane derivative featuring an ethoxy (-OCH₂CH₃) substituent at the 4-position and an amine (-NH₂) group. It is commonly used in organic synthesis and pharmaceutical research due to its structural versatility. With a purity of 95%, it is commercially available as a research chemical . Its molecular formula is C₈H₁₇NO, and it is characterized by moderate polarity due to the ethoxy group, influencing its solubility and reactivity in various solvents.

Properties

IUPAC Name

4-ethoxycyclohexan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-2-10-8-5-3-7(9)4-6-8/h7-8H,2-6,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVDXEUDRHRVHKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CCC(CC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50963010, DTXSID601310660
Record name 4-Ethoxycyclohexan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50963010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cis-4-Ethoxycyclohexanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601310660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4342-49-8, 72342-86-0
Record name NSC30367
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30367
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Ethoxycyclohexan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50963010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cis-4-Ethoxycyclohexanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601310660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxycyclohexanamine can be achieved through several methods. One common approach involves the reduction of 4-ethoxycyclohexanone using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve catalytic hydrogenation of 4-ethoxycyclohexanone using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This method ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Ethoxycyclohexanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Ethoxycyclohexanamine has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-Ethoxycyclohexanamine involves its interaction with specific molecular targets and pathways. As an amine, it can act as a nucleophile, participating in various biochemical reactions. It may also interact with receptors or enzymes, modulating their activity and leading to physiological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural or functional similarities with 4-Ethoxycyclohexanamine:

Structural Analogs

Compound Name CAS Number Substituents/Modifications Molecular Formula Key Features Reference
This compound 4342-49-8 4-ethoxy, 1-amine C₈H₁₇NO Ethoxy group enhances lipophilicity
4-(4-Chlorophenoxy)cyclohexanamine hydrochloride 1761-71-3 4-(4-chlorophenoxy), hydrochloride salt C₁₂H₁₇ClNO·HCl Chlorophenoxy group increases aromaticity; salt form improves stability
4-(Aminomethyl)cyclohexanamine 201211-54-3 4-aminomethyl, 1-amine C₇H₁₆N₂ Additional amine group enhances reactivity
3-Ethoxy-4-methyl-cyclohexylamine 59477-70-2 3-ethoxy, 4-methyl C₉H₁₉NO Ethoxy and methyl groups alter steric effects
4,4'-Methylenebis(cyclohexylamine) 1761-71-3 Dimer with methylene bridge C₁₃H₂₆N₂ Bicyclic structure; used in polymer synthesis
4-Amylcyclohexylamine - 4-amyl (pentyl) C₁₁H₂₃N Long alkyl chain increases hydrophobicity

Physicochemical Properties

Property This compound 4-(4-Chlorophenoxy)cyclohexanamine HCl 4-(Aminomethyl)cyclohexanamine
Molecular Weight (g/mol) 143.23 278.18 128.22
Polarity Moderate High (due to Cl⁻ and aromatic group) High (dual amine groups)
Solubility Soluble in polar solvents High water solubility (salt form) Soluble in polar solvents
Stability Stable under inert conditions Hygroscopic due to HCl salt Air-sensitive (amines oxidize)

Biological Activity

4-Ethoxycyclohexanamine is a compound that has garnered interest due to its potential biological activities. This article reviews the available literature on its pharmacological effects, toxicity, and possible therapeutic applications. The focus will be on its biological activity, supported by data tables and relevant case studies.

This compound is classified as an amine with the following chemical structure:

  • Chemical Formula : C10_{10}H15_{15}N
  • Molecular Weight : 165.24 g/mol

Pharmacological Effects

Research indicates that this compound exhibits various biological activities, including:

  • Antitumor Activity : Studies have shown that similar compounds in the cyclohexylamine class can inhibit tumor growth by modulating polyamine metabolism, which is crucial in cancer cell proliferation .
  • Anti-inflammatory Properties : Compounds with similar structures have demonstrated anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines .

Toxicology

The toxicity profile of this compound has been evaluated in several studies:

  • Acute Toxicity : In animal models, acute exposure to high doses resulted in significant systemic toxicity, characterized by vacuolar degeneration in various organs including the liver and skeletal muscle .
  • Chronic Toxicity : Long-term studies indicated adverse effects such as reduced implantation sites and developmental toxicity, suggesting caution in therapeutic applications .

Data Table: Summary of Biological Effects

Biological ActivityEffect ObservedReference
AntitumorInhibition of cell proliferation ,
Anti-inflammatoryReduction of cytokine levels ,
Acute ToxicitySystemic toxicity observed
Chronic ToxicityReduced reproductive viability

Case Study 1: Antitumor Effects

A study published in Cancer Prevention Research examined the effects of a cyclohexylamine derivative on B-cell lymphoma in rats. The compound was found to significantly reduce tumor size when administered at specific dosages, highlighting its potential as an anticancer agent .

Case Study 2: Toxicity Assessment

In a chronic toxicity study, Fischer rats were administered varying doses of this compound over a period of 90 days. Results indicated dose-dependent toxic effects, particularly affecting liver and skeletal muscle tissues, which were confirmed through histopathological examination .

Q & A

Q. What strategies resolve contradictions between experimental and theoretical data for this compound’s reactivity?

  • Methodological Answer : Conduct sensitivity analyses on computational parameters (e.g., solvent models, basis sets). Replicate experiments under controlled conditions to isolate variables. Use statistical tools (e.g., ANOVA) to evaluate significance of observed deviations . Publish null results to inform community-wide reproducibility efforts .

Q. How can researchers integrate toxicological data into the development of this compound-based compounds?

  • Methodological Answer : Apply inclusion criteria from toxicological profiles (e.g., exposure routes, species-specific toxicity) to prioritize compounds for in vivo testing . Use metabolomics to identify metabolic pathways and potential toxic metabolites. Align safety assessments with OECD guidelines for regulatory compliance .

Q. What experimental designs are effective for studying this compound’s role in enzyme inhibition?

  • Methodological Answer : Design dose-response assays with positive/negative controls. Use kinetic studies (e.g., Lineweaver-Burk plots) to determine inhibition mechanisms. Validate findings with orthogonal techniques like SPR or ITC to confirm binding kinetics .

Methodological Frameworks

Q. How should researchers document and analyze raw data for this compound studies to ensure reproducibility?

  • Methodological Answer : Maintain detailed logs of experimental parameters (e.g., pH, temperature). Use digital tools (e.g., ELNs) for traceability. Apply statistical methods (e.g., error propagation analysis) to quantify uncertainties. Publish raw data in supplementary materials or repositories .

Q. What are best practices for integrating multi-omics data in studies involving this compound?

  • Methodological Answer : Use bioinformatics pipelines (e.g., MetaboAnalyst) to correlate transcriptomic/metabolomic datasets. Apply pathway enrichment analysis to identify mechanistic links. Address batch effects via normalization and cross-validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.